Procyanidin B3

描述

This compound has been reported in Camellia sinensis, Paeonia obovata, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

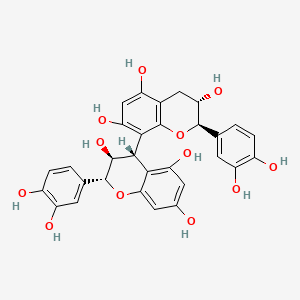

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-AVFWISQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178193 | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-23-9 | |

| Record name | Procyanidin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B3 from barley | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCYANIDIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin B3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure Elucidation of Procyanidin B3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of Procyanidin B3, a dimeric B-type proanthocyanidin. This compound is of significant interest in various fields due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] A precise understanding of its structure is paramount for structure-activity relationship (SAR) studies and further drug development.

Chemical Structure of this compound

This compound is a biflavonoid consisting of two (+)-catechin units.[1] The two monomers are linked via a C4-C8 bond with an alpha configuration (4α→8).[1][4] The systematic IUPAC name for this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[1] Its molecular formula is C30H26O12, with a molar mass of 578.52 g/mol .[4]

References

Unveiling the Early Biological Activities of Procyanidin B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early scientific studies on the biological effects of Procyanidin B3, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its multifaceted activities. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative findings from early research on this compound and related procyanidins, highlighting their antioxidant, anti-inflammatory, anticancer, and skin health-promoting effects.

Table 1: Antioxidant Activity

| Assay Type | Compound | Concentration | Antioxidant Effect | Source |

| ABTS Radical Scavenging | Sea Buckthorn Procyanidins | 10 µg/mL | 4.8 times higher scavenging rate than Vitamin C | [1] |

Table 2: Anti-inflammatory Activity

| Cell Line/Model | Compound | Concentration | Effect | Source |

| Jurkat T cells | Dimeric Procyanidins | 17.2 µM | 59% decrease in PMA-induced IL-2 production | [2] |

| Hodgkin and Reed-Sternberg cell lines | Procyanidin B2 | 25 µM | 35-47% decrease in NF-κB-DNA binding | |

| THP-1 macrophages | Cyanidin-3-O-beta-glucoside | Dose-dependent | Inhibition of LPS-induced iNOS and COX-2 mRNA and protein expression | [3] |

Table 3: Anticancer Activity

| Cell Line | Compound | Concentration | Effect | Source |

| PC-3 (Prostate Cancer) | Procyanidin | 300 µg/mL | 44.86% apoptosis after 24 hours | |

| DU145 (Prostate Cancer) | Grape Seed Proanthocyanidins | 20-80 µg/mL | Inhibition of MMP-2 and MMP-9 expression | [4] |

| Human Breast Cancer Cells | Cacao Procyanidin Pentamers | 100 µg/mL | Induction of apoptosis | |

| B16 Melanoma & BALB-MC.E12 Mammary Tumor | Apple Procyanidin Fractions (Pentamer and higher) | Not specified | High TUNEL-positive rates (85.4%, 96.8%, and 98.2%) |

Table 4: Effects on Skin Health

| Study Type | Compound/Treatment | Duration | Effect on Collagen/Elastin | Source |

| In vivo (Human) | Bioactive Collagen Peptides (Oral) | 8 weeks | 65% increase in procollagen type I, 18% increase in elastin | [5] |

| In vitro (Human Dermal Fibroblasts) | Collagen Peptides | Not specified | 35.2% to 42.1% increase in elastin gene expression | [6] |

| In vitro (Human Dermal Fibroblasts) | SOD3 Treatment | Not specified | 2.14-fold increase in type I collagen secretion | [7] |

| In vitro (Human Dermal Fibroblasts) | Ginsenoside Rb1 | 24 hours | 1.8-fold increase in COL1A1 mRNA expression | [8] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to elucidate the biological effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Cell Culture and Treatment for In Vitro Assays

Cell Lines: Various cell lines are used depending on the biological effect being studied. For example, Jurkat T cells for inflammation studies, PC-3 and DU145 for prostate cancer research, and human dermal fibroblasts for skin aging studies.

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 for Jurkat, DMEM for fibroblasts) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

-

Cells are seeded in culture plates or flasks and allowed to adhere and grow to a certain confluency (e.g., 70-80%).

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

For studies involving stimulation, cells may be pre-treated with this compound for a specific duration (e.g., 1-2 hours) before being stimulated with an agonist (e.g., PMA for Jurkat cells, LPS for macrophages).

-

Following the treatment period, cells are harvested for downstream analysis such as apoptosis assays or Western blotting.

Western Blot Analysis for Signaling Pathways

Western blotting is a key technique to investigate the effect of this compound on protein expression and signaling pathways.

Protocol Outline:

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, phospho-p38 MAPK, Smad2/3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

-

Normalization: The expression of the target protein is typically normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows influenced by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound modulates the MAPK signaling cascade.

Caption: this compound stimulates the TGF-β/Smad pathway for collagen synthesis.

Caption: A typical experimental workflow for Western blot analysis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 3. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SOD3 Suppresses the Expression of MMP-1 and Increases the Integrity of Extracellular Matrix in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B3: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B3, a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potential therapeutic applications. This dimeric proanthocyanidin, found in various plant sources such as red wine, barley, and peaches, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth look at the core molecular features of this compound, outlines a typical experimental workflow for its analysis, and touches upon its known biological interactions.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for any research or drug development endeavor. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₁₂ | [1][2][3][4][5] |

| Molar Mass | 578.526 g/mol | [1][2] |

| CAS Number | 23567-23-9 | [1][2][4] |

Experimental Protocols: Identification and Quantification

The analysis of this compound in various matrices typically involves chromatographic and spectrometric techniques to ensure accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of this compound is High-Performance Liquid Chromatography, often coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[2]

Methodology:

-

Column: A C18 reversed-phase column is commonly employed for the separation of polyphenolic compounds like this compound.

-

Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents. For instance, Solvent A could be water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, and Solvent B could be acetonitrile or methanol, also with 0.1% formic acid.

-

Gradient Program: The elution may start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

-

Detection:

-

DAD: Allows for the monitoring of absorbance at multiple wavelengths, which can aid in the identification of this compound based on its characteristic UV-Vis spectrum.

-

ELSD: A universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for quantification.

-

-

Quantification: External or internal standard calibration curves are generated using a certified reference standard of this compound to determine the concentration in the sample.

Mass Spectrometry (MS)

For definitive identification and structural confirmation, Mass Spectrometry is indispensable.[2]

Methodology:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar molecules like this compound, typically operated in negative ion mode.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to measure the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

Tandem MS (MS/MS): To further confirm the identity, fragmentation of the parent ion is induced, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Workflow and Pathway Diagrams

Visualizing experimental processes and biological interactions is crucial for a comprehensive understanding. The following diagrams illustrate a typical workflow for this compound analysis and a known signaling pathway it influences.

This compound has been identified as an inhibitor of histone acetyltransferase (HAT).[1] By inhibiting HAT enzymes like p300, it can modulate the acetylation of histones and other proteins, thereby influencing gene expression. This mechanism is an area of active investigation for its potential therapeutic implications in various diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of Procyanidin B3 and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its related isomers. Procyanidins, a class of proanthocyanidins, are oligomeric flavonoids composed of (+)-catechin and/or (-)-epicatechin units. Their complex stereochemistry plays a crucial role in their biological activity, making a thorough understanding essential for research and development in pharmacology and medicinal chemistry.

Introduction to Procyanidin Stereochemistry

Procyanidins are dimers, trimers, or higher polymers of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin. They are classified into A-type and B-type based on the nature of the interflavan linkage. B-type procyanidins, the focus of this guide, possess a single C-C bond between the flavan-3-ol units.[1] The stereochemical complexity of these molecules arises from:

-

The inherent chirality of the monomeric units: Both catechin and epicatechin have multiple chiral centers.

-

The position of the interflavan linkage: The most common linkages are C4-C8 and C4-C6.

-

The stereochemistry (α or β) of the interflavan linkage at position C4.

This compound: The Archetypal Homodimer

This compound is a B-type proanthocyanidin that serves as a fundamental example of procyanidin stereochemistry.[2] It is a homodimer composed exclusively of two (+)-catechin units.

-

Structure: The two (+)-catechin units are linked via a C4-C8 bond.[3]

-

Linkage Stereochemistry: The bond connecting the upper (extending) unit at C4 to the lower (terminal) unit at C8 has an α configuration .[3]

-

Systematic Name: (2R,2′R,3S,3′S,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-2H,2′H-[4,8′-bi-1-benzopyran]-3,3′,5,5′,7,7′-hexol.[2][3]

This compound is found in various natural sources, including barley, beer, red wine, and peaches.[2]

Key Isomers of this compound

Isomerism in dimeric procyanidins is determined by the constituent monomers and the nature of the interflavan bond. The primary isomers of this compound are other B-type dimers that differ in monomer composition, linkage position, or linkage stereochemistry. The most common B-type procyanidins are B1, B2, B3, and B4.[1]

-

Procyanidin B1: A heterodimer of (-)-epicatechin and (+)-catechin linked by a 4β→8 bond.[5]

-

Procyanidin B2: A homodimer of two (-)-epicatechin units linked by a 4β→8 bond.[6][7][8] It is one of the most widely studied procyanidins.

-

Procyanidin B4: A heterodimer of (+)-catechin and (-)-epicatechin linked by a 4α→8 bond.[5]

-

Procyanidin B6: A homodimer of two (+)-catechin units, but with a 4α→6 linkage.[5]

The diagram below illustrates the stereochemical relationships between this compound and its principal isomers based on their monomeric units and linkage type.

Caption: Stereochemical relationships of this compound and its isomers.

Quantitative Data

The subtle differences in stereochemistry lead to distinct physicochemical and spectroscopic properties. The following table summarizes key quantitative data for this compound and its common isomers.

| Property | This compound | Procyanidin B2 | Procyanidin B1 |

| Molecular Formula | C₃₀H₂₆O₁₂ | C₃₀H₂₆O₁₂ | C₃₀H₂₆O₁₂ |

| Molar Mass ( g/mol ) | 578.52 | 578.52 | 578.52 |

| CAS Number | 23567-23-9 | 29106-49-8 | 20315-25-7 |

| Constituent Units | (+)-Catechin, (+)-Catechin | (-)-Epicatechin, (-)-Epicatechin | (-)-Epicatechin, (+)-Catechin |

| Interflavan Linkage | 4α→8 | 4β→8 | 4β→8 |

| ¹³C NMR (Selected Signals, ppm in CD₃OD) | C4: ~37.5, C4': ~72.0 | C4: ~38.4, C4': ~73.2 | C4: ~37.9, C4': ~72.9 |

| IC₅₀ Anti-proliferative (HepG2 cells, µM) | 38.4 | N/A | N/A |

Note: NMR data is approximate and can vary based on solvent and experimental conditions. Anti-proliferative data for this compound from[9].

Experimental Protocols

The isolation, characterization, and synthesis of procyanidins require precise experimental methodologies to preserve their stereochemistry.

A typical workflow involves extraction followed by chromatographic separation.

-

Extraction: Plant material (e.g., grape seeds, cocoa beans) is defatted and extracted with an aqueous organic solvent mixture (e.g., 70% acetone or 80% methanol).

-

Solvent Partitioning: The crude extract is partitioned against a non-polar solvent like hexane to remove lipids, followed by partitioning with ethyl acetate to concentrate the procyanidins.

-

Column Chromatography: The concentrated extract is subjected to column chromatography, often using Sephadex LH-20 or silica gel, to separate compounds based on polarity and size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual isomers is achieved using preparative reversed-phase or normal-phase HPLC.[10]

-

Mass Spectrometry (MS): LC-MS/MS is used to determine the molecular weight and fragmentation patterns, which can help identify the monomeric units and the type of linkage (A-type vs. B-type).[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously determining the structure, including the linkage position (C4-C8 vs. C4-C6) and the relative stereochemistry of the molecule.[11][12]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of the interflavan linkage (α vs. β). The sign of the Cotton effect in the CD spectrum is characteristic of the linkage stereochemistry.

The diagram below outlines a general experimental workflow for the analysis of procyanidins.

Caption: General workflow for procyanidin isolation and analysis.

The chemical synthesis of specific procyanidin isomers is challenging due to the need for precise control over regio- and stereoselectivity.

-

Protecting Group Strategy: The hydroxyl groups on both the nucleophilic (lower unit) and electrophilic (upper unit) flavan-3-ol precursors are protected, typically as benzyl ethers.

-

Activation of the Electrophile: A leaving group is introduced at the C4 position of the "upper" catechin unit to make it electrophilic.

-

Lewis Acid-Catalyzed Condensation: The protected nucleophile (e.g., a C8-lithiated or C8-boronic acid derivative of catechin) is reacted with the C4-activated electrophile in the presence of a Lewis acid (e.g., TiCl₄, AgBF₄).[5][13] This step is crucial for controlling the stereochemistry of the new C4-C8 bond.

-

Deprotection: The protecting groups are removed, typically by catalytic hydrogenation, to yield the final procyanidin dimer.[13] Recent advancements have focused on optimizing this process for gram-scale production.[14]

Conclusion

The stereochemistry of this compound and its isomers is a critical determinant of their biological function. Distinctions in the monomeric units, the linkage position, and the stereochemistry of the interflavan bond result in a diverse family of compounds with unique physicochemical properties. For researchers in drug development and natural products chemistry, a mastery of the analytical techniques required to isolate, identify, and characterize these isomers is paramount for harnessing their therapeutic potential. The continued development of stereoselective synthetic routes will further enable detailed structure-activity relationship studies and the creation of novel therapeutic agents.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C30H26O12 | CID 146798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. B type proanthocyanidin - Wikipedia [en.wikipedia.org]

- 6. Procyanidin B2 | C30H26O12 | CID 122738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Procyanidin B2 - Wikipedia [en.wikipedia.org]

- 8. PROCYANIDIN B2 | 29106-49-8 [chemicalbook.com]

- 9. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Procyanidin B3 Extraction and Purification from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B3, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including barley, cocoa, pine bark, and grape seeds.[1][2][3] It is a dimer composed of two (+)-catechin units.[2] this compound has garnered significant interest in the scientific community due to its potent biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] These properties make it a promising candidate for the development of novel therapeutics and nutraceuticals. This document provides detailed protocols for the extraction and purification of this compound from plant materials, methods for its quantitative analysis, and an overview of its biological activities and associated signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of this compound in Commercial Pine Bark Extract Health Foods

| Product Type | Procyanidin B1 and B3 Concentration (mg/g) | Relative Standard Deviation (%) |

| Tablets and Capsules | 0.43–2.95 | 0.77–6.17 |

Data sourced from heart-cutting HPLC analysis of commercial health foods containing pine bark extract.[7][8][9]

Table 2: HPLC Method Validation for this compound Quantification

| Parameter | Value |

| Linearity Range | 0.31–20.0 μg/mL |

| Correlation Coefficient (R²) | ≥0.9999 |

| Limit of Detection (LOD) | 0.01–0.16 μg/mL |

| Limit of Quantification (LOQ) | 0.02–0.49 μg/mL |

| Recovery | 97.29–103.59% |

| Relative Standard Deviation (Precision) | 0.24–3.95% |

Validation data for a simultaneous analytical method of seven phenolics, including this compound, in pine bark extract.[10]

Experimental Protocols

Protocol 1: General Extraction of Procyanidins from Plant Material

This protocol describes a general method for the extraction of procyanidins from plant sources. Optimization of solvent composition and extraction conditions may be required for different plant matrices.

1. Sample Preparation:

- Dry the plant material (e.g., bark, seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.

- Grind the dried material into a fine powder (e.g., 20-40 mesh).

2. Solvent Extraction:

- Suspend the powdered plant material in a solvent mixture. A common solvent system is acetone/water (e.g., 70:30 or 80:20 v/v).[11] For enhanced extraction, a 60% hydromethanolic mixture with 1% formic acid can be effective.[12]

- Use a solid-to-solvent ratio of approximately 1:25 (w/v).[12]

- Employ an extraction technique such as:

- Maceration: Stir the mixture at room temperature for a defined period (e.g., 24 hours).

- Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for a shorter duration (e.g., 10-30 minutes).[12][13]

- Microwave-Assisted Extraction (MAE): Heat the mixture in a microwave extractor under controlled power and time settings.[14]

- Separate the extract from the solid residue by filtration or centrifugation.

- Repeat the extraction process on the residue two more times to ensure maximum yield.[11]

- Combine the extracts.

3. Solvent Removal:

- Remove the organic solvent (e.g., acetone, methanol) from the combined extracts using a rotary evaporator under reduced pressure at a temperature below 45°C.[11]

- The remaining aqueous solution can be freeze-dried to obtain a crude procyanidin-rich extract.[1]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a multi-step purification process to isolate this compound from the crude extract.

1. Pre-purification with Macroporous Resin:

- Dissolve the crude extract in water.

- Load the aqueous solution onto a pre-conditioned macroporous adsorbent resin column (e.g., XAD-7HP).[13]

- Wash the column with distilled water to remove sugars and other highly polar compounds.

- Elute the procyanidins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).[13][15] Procyanidins are typically eluted with higher ethanol concentrations.

- Collect the fractions and monitor the presence of procyanidins using a suitable analytical method (e.g., TLC or HPLC).

- Pool the procyanidin-rich fractions and concentrate them under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC):

- Dissolve the concentrated procyanidin fraction in a suitable mobile phase.

- Perform preparative HPLC using a normal-phase column (e.g., Supelcosil LC-Si) or a reversed-phase column (e.g., C18).[1][16]

- Normal-Phase HPLC Conditions (Example):

- Mobile Phase A: Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v)[1]

- Mobile Phase B: Methanol/Water/Acetic Acid (95:4.5:0.5, v/v/v)

- Gradient: A linear gradient can be used to separate different procyanidin oligomers.

- Detection: UV at 280 nm.[1]

- Collect fractions corresponding to the this compound peak.

- Confirm the identity and purity of the isolated this compound using analytical HPLC and mass spectrometry.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol details a validated HPLC method for the quantification of this compound in plant extracts.

1. Instrumentation and Columns:

- A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

- A reversed-phase C18 column is commonly used.

2. Chromatographic Conditions (Example):

- Mobile Phase: A gradient of two solvents, such as:

- Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

- Solvent B: Acetonitrile or methanol.

- Flow Rate: Typically 0.8 to 1.0 mL/min.[10]

- Column Temperature: 25°C.[10]

- Detection: UV absorbance at 280 nm is a common wavelength for procyanidins.[1] Fluorescence detection can also be used for enhanced sensitivity.

- Injection Volume: 10-20 µL.

3. Standard Preparation and Calibration:

- Prepare a stock solution of this compound standard of known concentration.

- Create a series of calibration standards by diluting the stock solution.

- Inject the standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

4. Sample Analysis:

- Prepare the sample extract and filter it through a 0.45 µm syringe filter before injection.

- Inject the sample into the HPLC system.

- Identify the this compound peak based on its retention time compared to the standard.

- Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Caption: Workflow for the extraction and purification of this compound.

Caption: Key biological activities and signaling pathways of this compound.

Biological Activity and Signaling Pathways

Procyanidins, including this compound, exhibit a range of biological activities that are of interest for drug development.

-

Anticancer Activity: this compound has been shown to inhibit histone acetyltransferase (p300), which in turn suppresses the acetylation-dependent proliferation of prostate cancer cells and promotes cell death.[5] Procyanidins can also modulate signaling pathways such as NF-κB, mitogen-activated protein kinases (MAPK), and PI3K/Akt, which are crucial in cancer progression.[4]

-

Anti-inflammatory and Chondroprotective Effects: this compound has been found to prevent the progression of osteoarthritis, partly through the suppression of inducible nitric oxide synthase (iNOS).[5] Procyanidins can also exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, which reduces the expression of pro-inflammatory cytokines.[4]

-

Antioxidant Activity: Procyanidins are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[4] This antioxidant capacity is significantly higher than that of vitamins C and E.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C30H26O12 | CID 146798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PhytoBank: Showing this compound (PHY0168693) [phytobank.ca]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. This compound | CAS:23567-23-9 | Biological Activity | ChemFaces [chemfaces.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 16. mdpi.com [mdpi.com]

Application Note: HPLC-MS Analysis of Procyanidin B3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B3 is a B-type proanthocyanidin dimer, formed from two (+)-catechin units linked by a C4-C8 bond.[1] Found in various natural sources like barley, red wine, and peaches, it is studied for its antioxidant and anti-inflammatory properties.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in complex matrices. This document provides a detailed protocol and application notes for this analysis.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The stability of procyanidins should be considered during sample handling; extractions are preferentially performed with aqueous acetone.[3]

-

Homogenization: Homogenize the lyophilized and ground plant material.

-

Extraction: Extract the sample with an acetone/water mixture (e.g., 70:30 v/v). The addition of an antioxidant is recommended if it does not interfere with the analysis.[3]

-

Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Solvent Evaporation: Collect the supernatant and evaporate the organic solvent (acetone) using a rotary evaporator at a temperature below 40°C.[4]

-

Purification (Optional): The aqueous extract can be further purified using solid-phase extraction (SPE) with cartridges like C18 or Sephadex LH-20 to remove interfering substances.[3]

-

Final Preparation: Reconstitute the dried extract in the initial mobile phase composition and filter through a 0.45 µm membrane filter prior to HPLC-MS injection.[4]

HPLC-MS Analysis

Reversed-phase HPLC is the most common procedure for analyzing individual procyanidins.[3]

Table 1: HPLC System and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[5][6] |

| Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid[6][7] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[6][8] |

| Gradient Program | Example: 5-20% B (0-10 min), 20-40% B (10-25 min), 40-80% B (25-30 min) |

| Flow Rate | 0.5 - 1.0 mL/min[4][5] |

| Column Temperature | 30 - 40°C[5][9] |

| Injection Volume | 5 - 10 µL |

| UV Detection (Optional) | 280 nm[5][10] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode[4][8] |

| Scan Mode | Selected Ion Monitoring (SIM) or MS/MS |

| Precursor Ion [M-H]⁻ | m/z 577.1[8][11] |

| Product Ions (for MS/MS) | m/z 425, 407, 289, 287[8][11] |

| Source Voltage | -4.5 kV[4] |

| Source Temperature | 550°C[4] |

| Nebulizer Gas (N₂) Pressure | 50 psi[4] |

| Curtain Gas (N₂) Pressure | 30 psi[4] |

Data Presentation and Interpretation

Quantitative and Qualitative Data

The identification of this compound is based on its retention time and specific mass spectrometric fragmentation pattern. Quantification is typically achieved by creating a calibration curve with a purified this compound standard.[2]

Table 3: Key Mass Data for this compound Identification (Negative ESI Mode)

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |

| This compound | 577.1 | 425.1 | retro-Diels-Alder (RDA) fission[8][12] |

| 407.1 | RDA followed by water loss[8][12] | ||

| 289.1 | Quinone Methide (QM) cleavage[11] | ||

| 287.1 | Quinone Methide (QM) cleavage[11] |

Note: The fragmentation of B-type procyanidin dimers via Quinone Methide (QM) cleavage results in characteristic monomeric ions with a 2 Da difference, distinguishing them from A-type linkages.[8]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound analysis by HPLC-MS.

Application Notes

-

Method Validation: For accurate quantification, the method should be validated. A study developing a heart-cutting HPLC method for Procyanidin B1 and B3 reported spike and recovery rates between 95% and 118% in various food matrices.[13][14] Repeatability relative standard deviation ranged from 1.10% to 3.57%.[13][14]

-

Chromatographic Separation: Reversed-phase HPLC is effective for separating procyanidin dimers and trimers.[10] However, for separating higher oligomers based on their degree of polymerization, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[4][8]

-

Interferences: Crude extracts often contain numerous other phenolic compounds that can co-elute with this compound.[10] The high selectivity of MS/MS detection (monitoring specific precursor-to-product ion transitions) is crucial for minimizing interference and ensuring accurate quantification.

-

Isomer Separation: this compound is one of several B-type dimers (e.g., B1, B2, B4). While they all have the same mass, they can often be separated chromatographically due to differences in their stereochemistry and linkage positions. Method optimization is key to resolving these isomers.

References

- 1. This compound | C30H26O12 | CID 146798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Composition analysis and antioxidant activity evaluation of a high purity oligomeric procyanidin prepared from sea buckthorn by a green method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Quantification Method for Procyanidin B1 and B3 in Pine Bark Extracts Using Heart-Cutting HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Experimental Models for Procyanidin B3 Anti-inflammatory Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established experimental models and detailed protocols for investigating the anti-inflammatory properties of Procyanidin B3. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to evaluate the therapeutic potential of this natural compound.

Introduction

This compound, a dimeric proanthocyanidin composed of two (-)-epicatechin units, is a naturally occurring flavonoid found in various plants, including grapes, apples, and cocoa. Emerging evidence suggests that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics for inflammatory diseases. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document outlines relevant experimental models and protocols to assess the anti-inflammatory activity of this compound.

In Vitro Experimental Models

In vitro models are essential for the initial screening and mechanistic evaluation of the anti-inflammatory effects of this compound at the cellular level.

Lipopolysaccharide (LPS)-Stimulated Macrophage Model

This is a widely used model to mimic bacterial-induced inflammation. Macrophages, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW264.7, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[1][2][3]

Quantitative Data Summary

| Cell Line | This compound Concentration | Measured Parameter | Result | Reference |

| Human Nucleus Pulposus Cells | 2.5-40 µM | Inflammatory Effects | Inhibition of inflammatory effects | [4] |

| Human Nucleus Pulposus Cells | 40 µM | COX-2 and iNOS expression | Suppression of expression | [4] |

| Human Nucleus Pulposus Cells | 40 µM | NF-κB signaling | Increased cytoplasmic IκBα, decreased nuclear p65 | [4] |

| THP-1 Macrophages | 10 µM | Reactive Oxygen Species (ROS) | Inhibition of ROS generation | [1][2] |

| THP-1 Macrophages | 10 µM | IL-1β release | Inhibition of release | [2] |

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated THP-1 Macrophages

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[1][2]

-

-

This compound Treatment and LPS Stimulation:

-

After differentiation, wash the cells with phosphate-buffered saline (PBS).

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[1]

-

-

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

-

-

Western Blot Analysis of Inflammatory Proteins:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin (as a loading control), followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

-

Cyclooxygenase (COX) Inhibition Assay

This cell-free assay directly measures the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: Fluorometric COX Activity Assay

-

Reagent Preparation:

-

Prepare the COX assay buffer, COX probe, and diluted COX cofactor according to the kit manufacturer's instructions.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX assay buffer, diluted COX cofactor, and either purified COX-1 or COX-2 enzyme.

-

Add the this compound solution or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.[5]

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

-

In Vivo Experimental Models

In vivo models are crucial for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context, providing insights into its bioavailability, and potential side effects.

TPA-Induced Mouse Ear Edema Model

This is an acute model of topical inflammation where 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the mouse ear, inducing a rapid and reproducible inflammatory response characterized by edema.[6]

Quantitative Data Summary

| Animal Model | This compound Administration | Measured Parameter | Result | Reference |

| TPA-Induced Mouse Ear Edema | Topical application | Ear Edema | Stronger anti-inflammatory activity than indomethacin and glycyrrhetinic acid | [6] |

Experimental Protocol: TPA-Induced Ear Edema in Mice

-

Animals:

-

Use male ICR mice (6-8 weeks old).

-

-

Induction of Inflammation and Treatment:

-

Dissolve TPA in acetone.

-

Topically apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse.

-

Dissolve this compound in a suitable vehicle (e.g., acetone).

-

Topically apply the this compound solution (e.g., 0.5, 1, 2 mg/ear) or vehicle to the right ear 30 minutes before or immediately after TPA application. A positive control group treated with a known anti-inflammatory drug like indomethacin should be included.

-

-

Assessment of Edema:

-

Sacrifice the mice 6 hours after TPA application.

-

Use a biopsy punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to study inflammatory bowel disease (IBD). Oral administration of DSS induces an acute or chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.[1][2][7][8]

Quantitative Data Summary

| Animal Model | Procyanidin Administration | Measured Parameter | Result | Reference |

| DSS-Induced Colitis in Mice | 10, 20, 40 mg/kg (oral) | MMP9 expression in colon | Dose-dependent decrease | [7] |

| DSS-Induced Colitis in Mice | 40 mg/kg (oral) | Body weight reduction | Marked attenuation | [7] |

| DSS-Induced Colitis in Mice | 40 mg/kg (oral) | Disease Activity Index (DAI) | Significant prevention of progression | [7] |

Experimental Protocol: DSS-Induced Colitis

-

Animals:

-

Use male C57BL/6 mice (8-10 weeks old).

-

-

Induction of Colitis and Treatment:

-

Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days.

-

Administer this compound orally (e.g., by gavage) at different doses (e.g., 10, 20, 40 mg/kg body weight) daily, starting from the first day of DSS administration.[7] A vehicle control group and a positive control group (e.g., treated with mesalazine) should be included.

-

-

Clinical Assessment:

-

Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Histological Analysis:

-

At the end of the experiment (day 8), sacrifice the mice and collect the colons.

-

Measure the colon length.

-

Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for histological evaluation of inflammation severity, ulceration, and tissue damage.

-

-

Biochemical Analysis:

-

Homogenize a portion of the colon tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue homogenates using ELISA.

-

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, it is essential to investigate its impact on key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Procyanidins have been shown to inhibit this pathway.[9]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Treatment and Fractionation:

-

Treat LPS-stimulated macrophages with this compound as described previously.

-

Prepare nuclear and cytoplasmic protein extracts using a commercial kit.

-

-

Western Blot Analysis:

-

Perform Western blotting on both fractions.

-

Probe the cytoplasmic fraction with antibodies against phospho-IκBα and total IκBα.

-

Probe the nuclear fraction with an antibody against the p65 subunit of NF-κB. Lamin B1 can be used as a nuclear loading control.[4]

-

A decrease in phospho-IκBα and nuclear p65, and an increase in cytoplasmic IκBα would indicate inhibition of the NF-κB pathway.

-

MAPK Signaling Pathway

The MAPK family of kinases (p38, JNK, and ERK) plays a critical role in the production of inflammatory mediators.[10][11]

Experimental Protocol: Western Blot for Phosphorylated MAPK

-

Cell Lysis:

-

Treat LPS-stimulated macrophages with this compound.

-

Lyse the cells to obtain total protein extracts.

-

-

Western Blot Analysis:

-

Perform Western blotting using phospho-specific antibodies against p38, JNK, and ERK.

-

Re-probe the membranes with antibodies against total p38, JNK, and ERK to normalize for protein loading.

-

A reduction in the ratio of phosphorylated to total MAPK proteins would indicate an inhibitory effect of this compound.

-

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling by numerous cytokines.

Experimental Protocol: Western Blot for Phosphorylated STAT3

-

Cell Stimulation and Lysis:

-

Stimulate appropriate cells (e.g., macrophages or lymphocytes) with a relevant cytokine (e.g., IL-6) in the presence or absence of this compound.

-

Lyse the cells to obtain total protein extracts.

-

-

Western Blot Analysis:

-

Perform Western blotting using a phospho-specific antibody for STAT3 (e.g., Tyr705).

-

Re-probe the membrane with an antibody against total STAT3 for normalization.

-

A decrease in phosphorylated STAT3 would suggest an inhibitory effect on the JAK/STAT pathway.

-

Visualizations

References

- 1. Frontiers | The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice [frontiersin.org]

- 2. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procyanidin B2 inhibits inflammasome-mediated IL-1β production in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Synthesis of this compound and its anti-inflammatory activity. the effect of 4-alkoxy group of catechin electrophile in the Yb(OTf)(3)-catalyzed condensation with catechin nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

Research methods for Procyanidin B3 and hair growth stimulation

For Immediate Release

This application note provides detailed protocols and research methods for investigating the efficacy of Procyanidin B3 as a hair growth stimulating agent. It is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and regenerative medicine. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

This compound, a polyphenol compound found in various plants such as barley and apples, has emerged as a promising natural compound for promoting hair growth.[1][2] Research indicates that it can directly stimulate hair epithelial cell proliferation, induce the anagen (growth) phase of the hair cycle, and counteract the inhibitory effects of transforming growth factor-beta 1 (TGF-β1), a key regulator of the catagen (regression) phase.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, in vivo, and clinical studies on this compound and its related oligomers.

Table 1: In Vitro Efficacy of Procyanidin Oligomers on Hair Epithelial Cell Growth

| Compound | Optimal Concentration (µM) | Maximum Growth Promotion (%) (Relative to Control) | Reference |

| Procyanidin B-2 | 30 | ~300% | [5] |

| Procyanidin B-3 | 30 | ~300% | [4] |

| Procyanidin C-1 | 3 | ~220% | [5] |

Table 2: In Vivo Anagen-Inducing Activity of Procyanidin Oligomers in C3H Mice

| Treatment (Topical Application) | Hair Regeneration Area (%) (Mean ± SD) | Reference |

| 1% Procyanidin B-2 | 69.6 ± 21.8 | [5] |

| 1% Procyanidin B-3 | 80.9 ± 13.0 | [5] |

| 1% Procyanidin C-1 | 78.3 ± 7.6 | [5] |

| Vehicle Only | 41.7 ± 16.3 | [5] |

Table 3: Clinical Trial Results of Topical Procyanidin B-2 in Male Pattern Baldness

| Parameter | Procyanidin B-2 Group (n=19) | Placebo Group (n=10) | P-value | Reference |

| % Subjects with Increased Mean Hair Diameter (4 months) | 78.9% | 30.0% | < 0.02 | [2] |

| Increase in Total Hairs / 0.25 cm² (4 months, Mean ± SD) | 3.67 ± 4.09 | -2.54 ± 4.00 | < 0.001 | [2] |

Table 4: Clinical Trial Results of Topical 0.7% Apple Procyanidin Oligomers in Male Pattern Baldness (6 months)

| Parameter | Procyanidin Group (n=21) | Placebo Group (n=22) | P-value | Reference |

| Increase in Total Hairs / 0.50 cm² (Mean ± SD) | 3.3 ± 13.0 | -3.6 ± 8.1 | < 0.001 | [6][7] |

Signaling Pathways and Mechanism of Action

This compound's hair growth-promoting effects are attributed to its modulation of key signaling pathways within the hair follicle. The primary mechanisms identified are the counteraction of TGF-β1 signaling and the inhibition of Protein Kinase C (PKC) isozymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In Vitro Hair Epithelial Cell Growth Assay

This protocol is for assessing the direct effect of this compound on the proliferation of hair epithelial cells.

1. Isolation and Culture of Murine Hair Epithelial Cells:

-

Isolate hair epithelial cells from the dorsal skin of C3H mice.[4]

-

Culture the cells in appropriate media until a sufficient population is achieved for experimentation.

2. Treatment with this compound and TGF-β1:

-

Seed the cultured hair epithelial cells in 96-well plates.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add varying concentrations of this compound to the cell cultures.

-

For mechanism of action studies, co-treat cells with a known concentration of TGF-β1 to induce growth inhibition.[1][4]

3. Assessment of Cell Proliferation:

-

After a 5-day incubation period, assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.[5]

-

Calculate the growth-promoting activity relative to a vehicle-treated control group.[4]

Protocol 2: In Vivo Anagen Induction Assay in Mice

This protocol evaluates the ability of topically applied this compound to induce the anagen phase of the hair cycle in a murine model.

1. Animal Model:

-

Use 8-week-old male C3H mice, which are in the telogen (resting) phase of the hair cycle.[4]

-

Shave the dorsal skin of the mice to create a uniform area for treatment application.

2. Topical Application:

-

Prepare a solution of this compound (e.g., 1% w/w) in a suitable vehicle.[4][5]

-

Apply a defined volume (e.g., 200 µL) of the test solution or vehicle control to the shaven dorsal skin daily.[4]

3. Evaluation of Hair Growth:

-

Visually monitor the mice for signs of hair regrowth.

-

After a predetermined period (e.g., 19 days), photograph the dorsal skin of each mouse.[4]

-

Quantify the area of hair regrowth as a percentage of the total shaven area using image analysis software.

Protocol 3: Clinical Evaluation of Hair Growth

This protocol outlines a general framework for conducting a clinical trial to assess the efficacy of a topical this compound formulation in human subjects with hair loss.

1. Study Design:

-

Conduct a randomized, double-blind, placebo-controlled study.

-

Recruit male and/or female subjects with a diagnosed condition of androgenetic alopecia.[2][8]

2. Treatment:

-

Provide subjects with a topical formulation containing this compound (e.g., 1% solution) or a placebo.[2]

-

Instruct subjects to apply the formulation to the affected scalp areas twice daily for a specified duration (e.g., 4-6 months).[2][6]

3. Efficacy Assessment:

-

At baseline and at specified follow-up intervals, evaluate the following parameters:

- Phototrichogram: To measure hair density, anagen/telogen ratio, and hair growth rate.[9][10]

- Global Photography: Standardized photographs of the scalp for overall assessment.[11]

- Hair Count and Diameter: Count the total number of hairs and measure their diameter in a designated scalp area.[2][9]

- Subjective Assessment: Use questionnaires to gauge the subjects' perception of hair growth and any side effects.

// Nodes

Recruitment [label="Recruit Subjects\nwith Androgenetic\nAlopecia", fillcolor="#F1F3F4", fontcolor="#202124"];

Randomization [label="Randomize into\nthis compound &\nPlacebo Groups", fillcolor="#FBBC05", fontcolor="#202124"];

Treatment [label="Topical Application\n(4-6 months)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Assessment [label="Efficacy Assessment\n(Phototrichogram,\nHair Count, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Statistical Analysis\nof Results", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Recruitment -> Randomization [color="#5F6368"];

Randomization -> Treatment [color="#5F6368"];

Treatment -> Assessment [color="#5F6368"];

Assessment -> Analysis [color="#5F6368"];

}

Conclusion

The presented data and protocols provide a robust framework for the investigation of this compound as a hair growth stimulant. The evidence suggests that this compound and related oligomers are promising candidates for the development of novel treatments for hair loss. Further research focusing on optimizing formulations and conducting larger-scale clinical trials is warranted to fully elucidate their therapeutic potential.

References

- 1. Procyanidin B-3, isolated from barley and identified as a hair-growth stimulant, has the potential to counteract inhibitory regulation by TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alopezie.de [alopezie.de]

- 3. researchgate.net [researchgate.net]

- 4. eeose.com [eeose.com]

- 5. Procyanidin oligomers selectively and intensively promote proliferation of mouse hair epithelial cells in vitro and activate hair follicle growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eeose.com [eeose.com]

- 7. researchgate.net [researchgate.net]

- 8. turkjdermatol.com [turkjdermatol.com]

- 9. novobliss.in [novobliss.in]

- 10. Hair Growth Assessment Techniques in AGA/FPHL [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Procyanidin B3 Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and derivatization of Procyanidin B3, a dimeric proanthocyanidin with significant biological activities. The information is intended to guide researchers in the chemical synthesis of this natural product and its derivatives for further investigation in drug discovery and other life science applications.

Synthesis of this compound

This compound is a catechin dimer linked by a C4-C8 bond. Its synthesis is a multi-step process that often involves the use of protecting groups and stereoselective coupling reactions. Lewis acid-catalyzed condensation is a common and effective method for the synthesis of the this compound backbone.

Comparison of Synthesis Methods

The choice of synthesis method can significantly impact the yield and stereoselectivity of the final product. Below is a summary of common Lewis acid-catalyzed methods for the synthesis of Octa-O-benzylated this compound, a key intermediate that can be deprotected to yield this compound.

| Catalyst | Electrophile | Nucleophile | Yield (%) | Stereoselectivity (4α:4β) | Reference |

| TiCl₄ | (2R,3S,4S)-5,7,3',4'-tetrabenzyloxy-3-acetoxy-4-methoxyflavan | 5,7,3',4'-tetrabenzylcatechin | 83% | 23:1 | [1] |

| TMSOTf | (2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan | 5,7,3',4'-tetrabenzylcatechin | - | 66:1 | [1] |

Experimental Protocols

Protocol 1: TiCl₄-Catalyzed Synthesis of Octa-O-benzylated this compound [1]

This protocol describes the stereoselective synthesis of the benzylated precursor to this compound.

Materials:

-

(2R,3S,4S)-5,7,3',4'-tetrabenzyloxy-3-acetoxy-4-methoxyflavan (Electrophile)

-

5,7,3',4'-tetrabenzylcatechin (Nucleophile)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the nucleophile (1.0 equivalent) and electrophile (1.2 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of TiCl₄ (1.5 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Stir the reaction at -78°C for 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield octa-O-benzylated this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Deprotection (Hydrogenolysis): The octa-O-benzylated this compound can be deprotected to yield this compound by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol/ethyl acetate.

Protocol 2: TMSOTf-Catalyzed Synthesis of Octa-O-benzylated this compound [2]

This method offers higher stereoselectivity compared to the TiCl₄-catalyzed reaction.

Materials:

-

(2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan (Electrophile)

-

5,7,3',4'-tetrabenzylcatechin (Nucleophile)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve the nucleophile (1.0 equivalent) and electrophile (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to -78°C.

-

Add TMSOTf (0.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at -78°C for 1 hour.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Follow steps 6-9 from Protocol 1 for work-up and purification.

Characterization and Deprotection: Follow the same procedures as described in Protocol 1.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Derivatization of this compound

Derivatization of this compound, such as galloylation, can enhance its biological activity. The following protocol details the synthesis of this compound-3-O-gallate.

Derivatization Methods Summary

| Derivative | Reagents | Key Features | Reference |

| This compound-3-O-gallate | Benzylated catechin-3-O-gallate, Catechin, Lewis Acid | Stereoselective galloylation at the 3-hydroxyl position. | [3] |

| This compound-3,3"-di-O-gallate | Benzylated catechin-3-O-gallate, Catechin-3-O-gallate, Lewis Acid | Galloylation at both 3 and 3" positions. | [3] |

Experimental Protocol

Protocol 3: Synthesis of this compound-3-O-gallate [3]

This protocol describes the condensation of a galloylated electrophile with a catechin nucleophile.

Materials:

-

Benzylated catechin-3-O-gallate (Electrophile)

-

(+)-Catechin (Nucleophile)

-

Lewis Acid (e.g., TMSOTf or TiCl₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH) and Ethyl acetate (EtOAc) for hydrogenolysis

Procedure:

-

Synthesize the benzylated catechin-3-O-gallate electrophile according to literature procedures.

-

Perform the Lewis acid-catalyzed condensation following a similar procedure to Protocol 1 or 2, using the galloylated electrophile and (+)-catechin as the nucleophile.

-

Purify the resulting benzylated this compound-3-O-gallate by silica gel chromatography.

-

Dissolve the purified product in a mixture of MeOH and EtOAc.

-

Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product, this compound-3-O-gallate, by preparative HPLC.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Derivatization Workflow Diagram

Caption: General workflow for the derivatization of this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

G3BP1-Mediated Neuroprotection

This compound has been identified as a key modulator of the Ras GTPase-activating protein SH3 domain-binding protein 1 (G3BP1), playing a neuroprotective role, particularly in the context of ischemic stroke.[4]

Mechanism: this compound is believed to bind to G3BP1, which in turn inhibits the degradation of stress granules and reduces apoptosis in neuronal cells subjected to ischemic stress.[4] This interaction establishes G3BP1 as a promising therapeutic target for ischemic stroke, with this compound and its derivatives serving as potential therapeutic agents.[4]

Caption: this compound-mediated G3BP1 signaling pathway.

Modulation of MAPK Signaling Pathway

Procyanidins, including this compound, can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The MAPK pathway consists of several cascades, including the ERK1/2 and p38 pathways.

Mechanism: Procyanidins can influence the phosphorylation status of key kinases in the MAPK pathway. For instance, procyanidin B2 3,3"-di-O-gallate has been shown to induce sustained activation of ERK1/2, leading to apoptotic cell death in cancer cells.[5] The modulation of these pathways can either promote cell survival or induce apoptosis depending on the cellular context and the specific procyanidin derivative.

Caption: Procyanidin modulation of the MAPK signaling pathway.

References

- 1. Chemical Synthesis of Proanthocyanidins in Vitro and Their Reactions in Aging Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Derivatives Alleviate Neuronal Injury by Targeting G3BP1 for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]